molecular formula C6H10F2N2O B3061230 3-amino-3-(difluoromethyl)piperidin-2-one CAS No. 70470-98-3

3-amino-3-(difluoromethyl)piperidin-2-one

Cat. No.: B3061230
CAS No.: 70470-98-3
M. Wt: 164.15 g/mol
InChI Key: KATOCNXVWLJLIU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-amino-3-(difluoromethyl)piperidin-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve the use of commercially available starting materials and reagents to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

3-amino-3-(difluoromethyl)piperidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-amino-3-(difluoromethyl)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological targets.

    Medicine: It is explored for its potential therapeutic applications in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-3-(difluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies are required to elucidate the precise mechanisms .

Comparison with Similar Compounds

3-amino-3-(difluoromethyl)piperidin-2-one can be compared with other piperidine derivatives such as:

Properties

IUPAC Name

3-amino-3-(difluoromethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-4(8)6(9)2-1-3-10-5(6)11/h4H,1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOCNXVWLJLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341639
Record name 2-Piperidinone, 3-amino-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70470-98-3
Record name 2-Piperidinone, 3-amino-3-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl-2-difluoromethyl-2,5-diaminopentanoate-dihydrochloride (2.7 g) in dry methanol (30 ml) is added under nitrogen 2 equivalents of sodium methylate in methanol (0.46 g of sodium in 20 ml of methanol). The reaction mixture is stirred for 3 hours at room temperature then the solvent is evaporated under reduced pressure. The residue is extracted with ether to yield crude 3-amino-3-difluoromethyl-2-piperidone which is purified either by crystallization from CHCl3 /pentane: (m.p.: 149° C.) or by distillation (b.p. 135° C./0.05 mmHg).
Name
methyl-2-difluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (±)-methyl 2-difluoromethyl-2,5-diaminopentanoate dihydrochloride (2.7 g) in dry methanol (30 ml) is added under nitrogen 2 equivalents of sodium methylate in methanol (0.46 g of sodium in 20 ml of methanol). The reaction mixture is stirred for 3 hours at room temperature, then the solvent is evaporated under reduced pressure. The residue is extracted with ether to yield crude (±)-3-amino-3-difluoromethyl-2-piperidone which is purified either by crystallization from CHCl3 /pentane (m.p. 149° C.) or by distillation (b.p. 135° C./0.05 mm Hg).
Name
(±)-methyl 2-difluoromethyl-2,5-diaminopentanoate dihydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-3-(difluoromethyl)piperidin-2-one
Reactant of Route 2
3-amino-3-(difluoromethyl)piperidin-2-one
Reactant of Route 3
3-amino-3-(difluoromethyl)piperidin-2-one
Reactant of Route 4
3-amino-3-(difluoromethyl)piperidin-2-one
Reactant of Route 5
3-amino-3-(difluoromethyl)piperidin-2-one
Reactant of Route 6
3-amino-3-(difluoromethyl)piperidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.